Product packaging for 3-Bromo-2,5-dichloroaniline(Cat. No.:CAS No. 219963-63-0)

3-Bromo-2,5-dichloroaniline

Cat. No.: B2555873
CAS No.: 219963-63-0
M. Wt: 240.91
InChI Key: ZEQKZRGDHYMUHS-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dichloroaniline is a valuable halogenated aniline derivative serving as a key synthetic intermediate in organic and medicinal chemistry. This compound features a benzene ring substituted with an amine group, bromine, and two chlorine atoms, offering multiple sites for selective functionalization, such as Buchwald-Hartwig amination or Suzuki cross-coupling reactions. Researchers utilize this and similar bromo-dichloroanilines primarily as a building block for the synthesis of more complex molecules, including potential agrochemicals and pharmaceuticals . As a multi-halogenated aniline, it is a precursor in the development of dyes and pigments . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans. Handle with appropriate precautions, refer to the safety data sheet for detailed hazard and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrCl2N B2555873 3-Bromo-2,5-dichloroaniline CAS No. 219963-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,5-dichloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQKZRGDHYMUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2,5 Dichloroaniline

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The amino group in 3-bromo-2,5-dichloroaniline is a strong activating group, which directs incoming electrophiles to the positions ortho and para to it. However, the presence of three halogen atoms (one bromine and two chlorine) deactivates the ring towards electrophilic attack through their inductive electron-withdrawing effects. The steric hindrance imposed by the substituents also plays a crucial role in determining the regioselectivity of these reactions.

Further Halogenation Pathways

Further halogenation of this compound introduces additional halogen atoms onto the aromatic ring. The position of the incoming halogen is determined by the directing effects of the existing substituents. The amino group strongly directs incoming electrophiles to the C4 and C6 positions (ortho and para to the amino group, respectively). Research on related multi-halogenated anilines demonstrates that bromination can be achieved using molecular bromine in a suitable solvent. For instance, the bromination of 2,4-dichloroaniline (B164938) in water yields the 6-bromo derivative in high yield. smolecule.com Similarly, oxidative bromination of substituted anilines and acetanilides using sodium perborate (B1237305) in the presence of a catalyst can lead to regioselective bromination. rsc.org In the case of this compound, the C6 position is the most likely site for further bromination due to the strong directing effect of the amino group and less steric hindrance compared to the C4 position, which is flanked by a chlorine and a bromine atom.

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic examples of electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comlibretexts.org Sulfonation is achieved using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid), where SO3 acts as the electrophile. libretexts.org

For this compound, the strong deactivating effect of the three halogen substituents makes nitration and sulfonation challenging. However, under harsh reaction conditions, these reactions can proceed. The incoming electrophile (NO2+ or SO3) would be directed to the positions activated by the amino group. The less sterically hindered C6 position is the most probable site for substitution. It has been observed that in strongly deactivated systems, a combination of bromine and nitric acid in concentrated sulfuric acid can be effective for bromination, and for moderately deactivated compounds, this mixture can lead to both nitration and bromination. scirp.org The reversibility of sulfonation can be utilized as a strategy to introduce other functional groups by using the sulfonic acid group as a temporary blocking group. libretexts.org

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms

While aromatic rings are generally resistant to nucleophilic attack, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr) reactions. In this compound, the halogen atoms can be replaced by nucleophiles, particularly through transition-metal-catalyzed processes.

Selective Replacement of Bromine and Chlorine Substituents

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to cleavage and replacement. This difference in reactivity is exploited in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the C-Br bond can be selectively targeted while leaving the C-Cl bonds intact for subsequent transformations. smolecule.com This selectivity is a key feature that makes this compound a valuable building block in multi-step organic syntheses. Processes for the selective reduction of a para-halogen in the presence of an ortho-halogen on an aniline (B41778) ring have been developed, often involving protection of the amino group. google.comgoogle.com

Directed Amidation Reactions

The halogen atoms on the this compound ring can be replaced by amino groups or their derivatives. This can be achieved through processes like ammonolysis, where the haloaromatic compound is treated with ammonia (B1221849), often in the presence of a copper catalyst, at elevated temperatures and pressures. quickcompany.ingoogle.com For instance, 1-bromo-3,5-dichlorobenzene (B43179) can be converted to 3,5-dichloroaniline (B42879) by reaction with aqueous ammonia and cuprous chloride. google.com Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a more versatile and milder method for forming C-N bonds. These reactions allow for the coupling of aryl halides with a wide range of amines. In the context of this compound, the greater reactivity of the C-Br bond would likely lead to selective amination at the C3 position under controlled conditions.

Transformations Involving the Amine Functional Group

The primary amine group of this compound can undergo a variety of chemical transformations, offering further avenues for synthetic diversification.

One of the most common reactions of the aniline moiety is diazotization. Treatment of the primary amine with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures leads to the formation of a diazonium salt. This diazonium intermediate is highly versatile and can be subjected to a range of substitution reactions, known as Sandmeyer or Schiemann reactions, to introduce a variety of functional groups, including halogens, cyano, hydroxyl, and hydrogen.

The amine group can also be acylated to form amides. This is often done to protect the amine group during other transformations or to modify the electronic properties of the aromatic ring. rsc.org The resulting acetamido group is still an ortho-, para-director but is less activating than the free amino group.

Furthermore, the amine can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). For example, reactions with aldehydes or ketones can yield the corresponding N-substituted imines. sciopen.com The amine group can also be alkylated, although controlling the degree of alkylation can be challenging.

Diazotization and Subsequent Coupling Reactions

The transformation of this compound into a diazonium salt is a critical first step for a variety of subsequent coupling reactions. This process, known as diazotization, involves treating the aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid, at low temperatures. google.comgoogle.com The resulting 3-bromo-2,5-dichlorobenzenediazonium salt is a versatile intermediate.

These diazonium salts are highly reactive and can undergo a range of coupling reactions, which are fundamental in the synthesis of diverse organic compounds. masterorganicchemistry.com For instance, in Sandmeyer-type reactions, the diazonium group can be replaced by various substituents, including halides (chloro, bromo) and cyano groups, by reacting with the corresponding copper(I) salts. masterorganicchemistry.com

Furthermore, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. masterorganicchemistry.comresearchgate.net These reactions are pivotal in the synthesis of azo dyes. researchgate.net For example, a Schiff base derived from 2,5-dichloroaniline (B50420) can act as a coupling component with diazonium salts of various anilines to create new azo-Schiff base ligands. jmchemsci.comjmchemsci.com

A study detailed the synthesis of novel azo-Schiff base ligands by first preparing a Schiff base from 2,5-dichloroaniline and salicylaldehyde (B1680747). jmchemsci.comjmchemsci.com This Schiff base was then used as a coupling partner for the diazonium salts of 2,5-difluoroaniline, 4-chloro-2-fluoroaniline, and 4-bromo-2-fluoroaniline. jmchemsci.comjmchemsci.com

Reactant 1Reactant 2Reaction TypeProduct Class
This compoundSodium nitrite, Strong acidDiazotizationDiazonium salt
3-Bromo-2,5-dichlorobenzenediazonium saltCopper(I) halide/cyanideSandmeyer reactionAryl halide/nitrile
3-Bromo-2,5-dichlorobenzenediazonium saltElectron-rich aromatic compoundAzo couplingAzo compound
Schiff base of 2,5-dichloroanilineDiazonium salt of various anilinesAzo couplingAzo-Schiff base

Formation of Schiff Bases and Related Condensation Reactions

This compound readily participates in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. internationaljournalcorner.com This reaction is typically catalyzed by a few drops of acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. jmchemsci.comjmchemsci.cominternationaljournalcorner.com Aromatic aldehydes, in particular, form stable Schiff bases with aromatic amines due to conjugation. internationaljournalcorner.com

For example, the condensation of 2,5-dichloroaniline with salicylaldehyde in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid yields the corresponding Schiff base. jmchemsci.comjmchemsci.com Similarly, Schiff bases have been synthesized by reacting various substituted anilines, including 3,4-dichloroaniline (B118046), with 3-bromo-4-fluorobenzaldehyde (B1265969) under ultrasound irradiation, a method that offers advantages such as shorter reaction times and higher yields. infona.pl

The resulting Schiff bases are not merely synthetic curiosities; they are valuable ligands in coordination chemistry and can form stable complexes with various transition metals. internationaljournalcorner.com The imine nitrogen in a Schiff base is basic and possesses π-acceptor properties, contributing to its coordinating ability. internationaljournalcorner.com

Aniline DerivativeCarbonyl CompoundReaction ConditionProduct
2,5-DichloroanilineSalicylaldehydeRefluxing ethanol, glacial acetic acid(E)-2-(((2,5-dichlorophenyl)imino)methyl)phenol
3,4-Dichloroaniline3-Bromo-4-fluorobenzaldehydeUltrasound irradiationSchiff base
4-Bromoaniline3,5-DichlorosalicylaldehydeRefluxing ethanol, dilute acetic acid3,5-dichlorosalicylaldimino-4-bromoaniline

Acylation, Alkylation, and Arylation Reactions

The amino group of this compound is susceptible to acylation, alkylation, and arylation reactions, which introduce new functional groups and expand its synthetic utility.

Acylation involves the reaction of the aniline with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is often performed in the presence of a base to neutralize the acid byproduct. For instance, the bromination of 2,5-dichloroaniline can lead to the formation of 4-bromo-2,5-dichloroacetanilide when the reaction is carried out in a mixture of acetic acid and acetic anhydride. rsc.org

Alkylation introduces an alkyl group onto the nitrogen atom. A study on the Friedel-Crafts alkylation of 3,5-dimethoxyaniline (B133145) noted that when less activated anilines like 3,5-dichloroaniline were reacted with 4-bromobenzaldehyde, only the N-alkylation product was observed. researchgate.net Another method for N-alkylation involves the reaction with alkyl halides. For example, 3,5-dichloroaniline can be alkylated by refluxing with 3-bromopropionic acid in acetone (B3395972) with potassium carbonate.

Arylation , the formation of a C-N bond with an aryl group, can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. While a specific example for this compound is not provided in the search results, the general applicability of this reaction to aryl halides and anilines suggests its potential.

Reaction TypeReagentsProduct Type
AcylationAcid chloride/anhydrideAmide
AlkylationAlkyl halide, Aldehyde/reducing agentN-alkylated aniline
ArylationAryl halide, Palladium catalystN-arylated aniline

Oxidation and Reduction Chemistry of Aromatic Halogenated Amines

The chemical behavior of this compound is also defined by its susceptibility to oxidation and reduction reactions.

Oxidation of the amino group in halogenated anilines can be complex and may lead to a variety of products, including nitro compounds. However, direct oxidation can sometimes be challenging and may require specific reagents to avoid unwanted side reactions. The presence of halogen atoms on the aromatic ring can influence the reactivity of the amino group towards oxidation.

Reduction reactions involving halogenated anilines often target other functional groups present in the molecule or the aromatic ring itself. For instance, a common synthetic route to 3-bromo-2-chloroaniline (B183718) involves the reduction of the corresponding nitro-precursor, 1-bromo-2-chloro-3-nitrobenzene, using iron powder in a mixture of acetic acid, ethanol, and water. chemicalbook.com This method is a standard procedure for converting nitroarenes to anilines. researchgate.net

In the context of related compounds, the aldehyde group of 3-bromo-2,5-dichlorobenzaldehyde (B2418497) can be reduced to an alcohol or oxidized to a carboxylic acid. While not directly involving the aniline, this illustrates the typical redox chemistry of functional groups that could be introduced onto the this compound scaffold.

Starting MaterialReagentsReaction TypeProduct
1-Bromo-2-chloro-3-nitrobenzeneIron powder, Acetic acid, Ethanol, WaterReduction3-Bromo-2-chloroaniline
3-Bromo-2,5-dichlorobenzaldehydeNot specifiedReduction3-Bromo-2,5-dichlorobenzyl alcohol
3-Bromo-2,5-dichlorobenzaldehydeNot specifiedOxidation3-Bromo-2,5-dichlorobenzoic acid

Role as a Key Intermediate in Complex Organic Transformations

The trifunctional nature of this compound, possessing an amino group and two different halogen atoms at distinct positions, makes it a valuable intermediate in the synthesis of more complex molecules. googleapis.comgoogle.com

Precursor to Structurally Diverse Aromatic Systems

The differential reactivity of the C-Br and C-Cl bonds, along with the reactivity of the amino group, allows for selective and sequential functionalization. In transition metal-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This allows for selective reactions at the bromine-substituted position while leaving the chlorine atoms intact for subsequent transformations.

This selective reactivity enables the construction of a wide array of structurally diverse aromatic systems. For example, the bromine atom can be replaced via Suzuki-Miyaura, Heck, or cyanation reactions, followed by further modifications at the chlorine positions or the amino group. This stepwise approach is a powerful strategy for building complex molecular architectures.

Building Block for Heterocyclic Compounds and Organic Frameworks

This compound serves as a foundational building block for the synthesis of various heterocyclic compounds. The amino group can be a starting point for constructing fused ring systems. For instance, anilines are common precursors for the synthesis of indoles and quinolines. researchgate.netacs.org

The condensation of 3,4-dichlorophenyl-containing compounds with other reagents has been shown to produce furan (B31954) and thiazolidinone derivatives. researchgate.net While this example does not use this compound directly, it highlights the utility of halogenated anilines in constructing heterocyclic scaffolds. The synthesis of various heterocyclic compounds often involves the reaction of an aniline with a suitable partner to form the core ring structure. researchgate.net

The ability to form stable Schiff bases and subsequently coordinate with metal ions also points to its potential use in the development of metal-organic frameworks, although specific examples with this compound are not detailed in the provided search results. internationaljournalcorner.com

Advanced Spectroscopic and Computational Investigations

Quantum Chemical Calculations and Theoretical Modeling Approaches

Computational chemistry provides a theoretical framework for understanding experimental spectroscopic results, offering deep insights into the electronic structure and energetics of molecules like 3-Bromo-2,5-dichloroaniline. These theoretical studies are crucial for predicting molecular geometries, vibrational frequencies, and electronic properties that are often difficult to determine experimentally. researchgate.net

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the properties of aromatic molecules, including halogenated anilines. researchgate.net DFT calculations are employed to accurately predict molecular geometries, vibrational frequencies for comparison with infrared (IR) and Raman spectra, NMR chemical shifts, and electronic properties. researchgate.net For substituted anilines, DFT methods reliably calculate vibrational frequencies, rotational constants, and energies. researchgate.net

A fundamental aspect of these studies is the optimization of the molecular geometry to locate the lowest energy conformation. This process involves calculating the total electronic energy for various atomic arrangements to identify the structure with the minimum energy, yielding precise values for bond lengths, bond angles, and dihedral angles. For instance, DFT studies on similar halogenated anilines have demonstrated that the presence and position of halogen substituents and the amino group significantly influence the electronic distribution and resonance stabilization within the aromatic ring. Calculations for related chloro-substituted anilines have been performed using the B3LYP functional with basis sets like 6-31+G* and 6-311++G**. researchgate.net These theoretical values can be validated by comparison with experimental data from X-ray diffraction, if available.

The reactivity of this compound is governed by the interplay between the activating amino group and the deactivating halogen substituents. The amino (-NH₂) group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the bromine and chlorine atoms are deactivating due to their inductive electron withdrawal but are also ortho, para-directors because of resonance electron donation. DFT calculations, particularly through Molecular Electrostatic Potential (MEP) maps, can highlight the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. In the related compound 3-Bromo-2,5-dichlorobenzaldehyde (B2418497), MEP maps show electron-rich regions around the halogen atoms.

Table 1: Representative Calculated Bond Parameters for Halogenated Anilines Note: This table presents typical bond parameters for halogenated anilines derived from DFT calculations on similar molecules, as direct data for this compound is not available. The values are illustrative.

BondTypical Calculated Bond Length (Å)
C-N1.39 - 1.41
N-H~1.00
C-Cl1.73 - 1.75
C-Br~1.90
C-C (aromatic)1.37 - 1.42

Data derived from studies on similar molecules. researchgate.netnanobe.org

Ab initio calculations, such as the Hartree-Fock (HF) method, provide a foundational, albeit often less accurate, alternative to DFT for studying molecular properties. researchgate.netresearchgate.net These methods have been used alongside DFT to calculate vibrational frequencies and energies for chloro-substituted anilines. researchgate.net While DFT methods like B3LYP often show better agreement with experimental values, ab initio calculations are valuable for providing a theoretical baseline. researchgate.netacs.org For related dichlorophenols, ab initio methods have been used to study formation and degradation reactions. acs.org These computational approaches can also determine various thermodynamic properties, including gas-phase enthalpies of formation, ionization energies, and proton affinities. acs.org

Molecular dynamics (MD) simulations offer a means to study the conformational landscape and intermolecular interactions of molecules over time. While detailed MD studies specifically on this compound are not prevalent in the literature, this technique is instrumental in understanding how such molecules interact with other entities, such as biological macromolecules or solvent molecules. For more complex systems involving similar structures, MD simulations can reveal dynamic processes like ligand binding to a receptor, conformational changes, and the role of intermolecular forces, which are not apparent from static quantum chemical calculations.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbital Analysis)

The electronic properties and reactivity of this compound can be effectively described using Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity, acting as the primary electron donor and acceptor, respectively. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. A small energy gap generally indicates high reactivity. nih.gov For halogenated aromatic compounds, DFT calculations are used to determine the energies and spatial distributions of these orbitals. nanobe.org In molecules like this compound, the electron-withdrawing nature of the chlorine and bromine atoms is expected to lower the energy of the HOMO, while the amino group would raise it. The distribution of electron density in the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack. Analysis of similar compounds shows that the HOMO is often localized on the aniline (B41778) ring and the amino group, while the LUMO may be distributed across the aromatic system, influenced by the halogen substituents.

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations on a Related Schiff Base Note: This data is from a Schiff base derived from a bromo-dichloro-substituted phenyl group and is for illustrative purposes to show typical values.

ParameterEnergy (eV)
E (HOMO)-6.32
E (LUMO)-2.15
Energy Gap (ΔE)4.17

Data adapted from theoretical studies on a related Schiff base complex. nih.gov

Other reactivity descriptors that can be derived from computational studies include the electrophilicity index, which quantifies the electron-accepting capability of a molecule. nih.gov

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Advanced spectroscopic methods are indispensable for confirming the structures predicted by computational models and for probing the mechanisms of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure determination in organic chemistry. For this compound, ¹H NMR spectroscopy would provide information about the chemical environment of the protons on the aromatic ring and the amino group. The protons on the aromatic ring would typically appear in the 6.5-7.5 ppm region, with their splitting patterns revealing their relative positions. ¹³C NMR spectroscopy is used to identify the carbon atoms, with those bonded to the halogens and the amino group exhibiting characteristic chemical shifts. chemicalbook.com

Beyond simple structural confirmation, NMR is a powerful tool for elucidating reaction mechanisms. mdpi.comnih.gov For example, in reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling, NMR can be used to identify reaction intermediates. sci-hub.se By monitoring the changes in the NMR spectrum over the course of a reaction, one can observe the disappearance of starting material signals and the appearance of product signals, as well as any transient species that may form. sci-hub.se Two-dimensional NMR techniques, such as COSY and NOESY, can establish connectivity and spatial relationships between atoms, which was used to unequivocally identify the structure of a quinobenzothiazine formed from 2,5-dichloroaniline (B50420) in a reaction involving a Smiles rearrangement. nih.gov Variable-temperature NMR studies can be employed to investigate dynamic processes, such as restricted rotation or conformational changes, and to determine the energy barriers associated with these processes. mdpi.com

Vibrational Analysis using Infrared (IR) and Raman Spectroscopy

The vibrational characteristics of this compound have been investigated through Infrared (IR) and Raman spectroscopy, providing critical insights into its molecular structure and functional groups. These spectroscopic techniques, often complemented by computational methods like Density Functional Theory (DFT), allow for the detailed assignment of vibrational modes.

The IR spectrum of aniline derivatives is typically characterized by distinct bands corresponding to the N-H stretching vibrations of the primary amine group, which are generally observed in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are found around 3000-3100 cm⁻¹, while the carbon-halogen (C-Br and C-Cl) stretching vibrations are located in the fingerprint region, typically between 500 and 800 cm⁻¹. For comparison, in the related compound 4-Bromo-2-chloroaniline, the asymmetric and symmetric NH₂ stretching vibrations appear at 3360 cm⁻¹ and 3180 cm⁻¹, respectively, with C-Cl and C-Br vibrations at 740 cm⁻¹ and 560 cm⁻¹.

In studies of similar chlorinated anilines, such as 2,5-dichloroaniline, the NH₂ twisting vibration has been identified between 1060 and 1170 cm⁻¹. researchgate.net Specifically, in 2,5-dichloroaniline, this mode is observed at 1136 cm⁻¹ in the infrared spectrum and 1150 cm⁻¹ in the Raman spectrum. researchgate.net The NH₂ wagging mode for this molecule is assigned to a strong peak at 625 cm⁻¹ in the IR spectrum and a band at 606 cm⁻¹ in the Raman spectrum. researchgate.net

DFT calculations, often using methods like B3LYP with various basis sets (e.g., 6-31+G*, 6-311++G**), have proven effective in simulating the vibrational spectra of aromatic compounds and aiding in the precise assignment of observed experimental frequencies. researchgate.netelixirpublishers.com These computational approaches help to resolve ambiguities and provide a more complete understanding of the molecule's vibrational behavior. The use of in-situ Raman and IR spectroscopy has also been demonstrated as a valuable tool for monitoring reactions involving aryl halides, such as halogen-lithium exchanges, by tracking the disappearance of C-Br and C-Cl vibrational bands. americanpharmaceuticalreview.com

A comprehensive vibrational analysis of this compound would involve the assignment of all fundamental vibrational modes. Below is a representative table of expected vibrational frequencies based on data from related aniline derivatives.

Table 1: Representative Vibrational Frequencies for Aniline Derivatives

Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H Asymmetric Stretch 3400 - 3500
N-H Symmetric Stretch 3300 - 3400
Aromatic C-H Stretch 3000 - 3100
C=C Aromatic Ring Stretch 1450 - 1600
N-H Scissoring 1590 - 1650
N-H Twisting 1060 - 1170
C-N Stretch 1250 - 1360
C-Cl Stretch 600 - 800
C-Br Stretch 500 - 600
N-H Wagging 600 - 700

Note: The exact frequencies for this compound would require experimental measurement and/or specific computational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in such molecules are π → π* and n → π* transitions. uomustansiriyah.edu.iq

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at moderate energies. uomustansiriyah.edu.iq The presence of auxochromes, such as the amino group (-NH₂) and halogen atoms on the benzene (B151609) ring, can shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). uomustansiriyah.edu.iq The extent of conjugation in the aromatic system significantly influences the energy required for these transitions; more extensive conjugation leads to a lower energy requirement and thus a longer λ_max. uomustansiriyah.edu.iq

The n → π* transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen atom of the amino group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. uomustansiriyah.edu.iq The polarity of the solvent can affect the position of these absorption bands; highly polar solvents often cause a hypsochromic (blue) shift for n → π* transitions. uomustansiriyah.edu.iq

In the context of substituted anilines, the pH of the solution can also influence the UV-Vis spectrum. At low pH, the amino group can become protonated, forming a cationic species. researchgate.net This protonation can alter the electronic structure of the molecule and, consequently, its absorption characteristics. For instance, the cationic forms of some dichloroanilines are nearly transparent in the UV range, meaning their excitation is negligible under these conditions. researchgate.net

Tautomerism Studies

UV-Vis spectroscopy is also a valuable tool for studying tautomeric equilibria, particularly in Schiff bases derived from ortho-hydroxy aldehydes and anilines. researchgate.netnanobe.orgtandfonline.com In these systems, a proton transfer can occur between the hydroxyl group and the imine nitrogen, leading to an equilibrium between the enol-imine and keto-amine tautomeric forms. researchgate.netnanobe.orgtandfonline.com These two forms have different electronic structures and thus exhibit distinct UV-Vis absorption spectra, allowing for the investigation of the equilibrium in various solvents and under different conditions. researchgate.nettandfonline.com While this compound itself does not exhibit this type of tautomerism, this application of UV-Vis spectroscopy is crucial for its derivatives that incorporate appropriate functional groups. For example, the study of a Schiff base formed from 2-hydroxy-1-naphthaldehyde (B42665) and 2,5-dichloroaniline revealed the presence of a strong intramolecular hydrogen bond and investigated its tautomeric properties in different media. researchgate.net

The electronic absorption spectrum of this compound in a given solvent would show specific λ_max values corresponding to its electronic transitions. A hypothetical data table is presented below to illustrate how such data would be organized.

Table 2: Hypothetical UV-Vis Absorption Data for this compound

Solvent λ_max (nm) for π → π Transition* Molar Absorptivity (ε) for π → π Transition* λ_max (nm) for n → π Transition* Molar Absorptivity (ε) for n → π Transition*
Hexane 295 2,500 340 200
Ethanol (B145695) 305 2,600 335 210
Water (pH 7) 308 2,550 332 205

Note: This data is illustrative. Actual values would need to be determined experimentally.

Applications in Specialized Chemical and Material Science Fields

Role in the Synthesis of Specialty Chemicals and Agrochemical Intermediates

3-Bromo-2,5-dichloroaniline serves as a crucial intermediate in the synthesis of specialized chemicals, particularly in the agrochemical sector. Halogenated anilines are foundational components in many herbicides and fungicides. The parent compound, 2,5-dichloroaniline (B50420), is known to be an intermediate for the herbicide dicamba (B1670444) and for nitrogen fertilizer synergists. chemicalbook.com The introduction of a bromine atom onto this scaffold allows for the creation of new, potentially more potent or selective active ingredients. The differential reactivity of the C-Br and C-Cl bonds, along with the nucleophilic amino group, provides synthetic chemists with multiple pathways to construct complex target molecules.

The general class of dichloroanilines is used in the production of herbicides and dyes. wikipedia.org For instance, 3,5-dichloroaniline (B42879) is an intermediate for fungicides like vinclozolin (B1683831) and iprodione (B1672158). chemicalbook.com Following this precedent, this compound is a valuable precursor for creating derivatives with modified biological activity, explored for use in developing new herbicides and pesticides. smolecule.comsmolecule.com

Table 1: Application of this compound and Related Compounds in Chemical Synthesis

Compound Family Application Area Role of Aniline (B41778) Intermediate Potential Product Class
DichloroanilinesAgrochemicalsBuilding block for active ingredients. chemicalbook.comwikipedia.orgHerbicides, Fungicides
Halogenated AnilinesSpecialty ChemicalsPrecursor for complex organic synthesis. Nitrogen fertilizer synergists chemicalbook.com
Bromo-dichloroanilinesAgrochemicalsIntermediate for next-generation pesticides. smolecule.comInvestigational herbicides and pesticides

Contributions to Advanced Materials Research

The unique electronic and structural properties imparted by the halogen and amine groups make this compound a compound of interest in materials science. bldpharm.combldpharm.com It serves as a precursor and building block for a range of advanced materials.

Halogenated anilines are known precursors for the synthesis of conductive polymers. For example, various dihaloanilines have been polymerized through chemical oxidation to create materials like poly(2,5-dichloroaniline) and poly(3,5-dichloroaniline). researchgate.net These polymers are studied for their electrical properties. This compound can similarly act as a monomer in oxidative polymerization reactions. The resulting polymer would possess a unique combination of halogens, influencing its solubility, morphology, and electronic characteristics, making it a candidate for specialized polymer and resin applications. bldpharm.com

Aniline derivatives are fundamental to the dye and pigment industry. wikipedia.org Dichloroanilines are specifically used as intermediates for azo dyes and pigments. chemicalbook.comquickcompany.in this compound can be diazotized via its amino group and then coupled with various aromatic compounds to produce a wide range of azo dyes. The specific substitution pattern of the bromine and chlorine atoms influences the final color, lightfastness, and binding properties of the dye. smolecule.comresearchgate.net Its utility extends to the formulation of organic pigments and other optical materials where precise electronic tuning is required. bldpharm.combldpharm.com

The field of organic electronics utilizes tailored molecules for applications in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photo-Voltaics (OPVs). ambeed.com this compound is identified as a building block for such materials. bldpharm.combldpharm.com The presence of heavy atoms like bromine can enhance processes such as intersystem crossing, which is relevant for phosphorescent OLEDs. The ability to selectively functionalize the molecule through cross-coupling reactions at the C-Br bond allows for its incorporation into larger conjugated systems, which are the cornerstone of organic semiconductors.

Table 2: Research Applications of this compound in Materials Science

Material Class Specific Application Role of this compound Relevant Findings/Potential
Polymers & ResinsConductive PolymersMonomer bldpharm.comCan be polymerized to form novel polyanilines with unique electronic properties. researchgate.net
Dyes & PigmentsAzo DyesDiazotizable intermediate smolecule.comUsed to create dyes with specific colors and fastness properties. researchgate.net
Optical MaterialsFunctional DyesBuilding block bldpharm.comThe halogen substitution pattern tunes the optical absorption and emission spectra.
Organic ElectronicsOLEDs, OPVsPrecursor/Building Block bldpharm.comambeed.comIncorporated into larger conjugated molecules to create organic semiconductors.

Catalytic Applications and Development of Ligand Systems

While not a catalyst itself, this compound is a valuable precursor for synthesizing complex organic ligands used in transition metal catalysis. The amino group can be readily converted into other functionalities, such as imines (through condensation with aldehydes) or amides, which can act as coordinating sites for metal ions. researchgate.net Furthermore, the C-Br bond is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of phosphine, N-heterocyclic carbene, or other coordinating moieties. The resulting ligands, featuring a sterically bulky and electronically modified dichlorophenyl backbone, can be used to create catalysts with enhanced stability, activity, or selectivity for various organic transformations.

Sensing Applications (e.g., Anion and Cation Recognition)

Derivatives of halogenated anilines are frequently employed in the design of chemical sensors. Schiff bases, formed by the condensation of an aniline with an aldehyde, are a prominent class of compounds used for ion recognition. researchgate.net For example, a Schiff base ligand derived from 2,5-dichloroaniline and 2-hydroxy-5-methylbenzalaldehyde has been used to synthesize metal complexes, demonstrating its ability to coordinate with various metal cations. researchgate.net

By reacting this compound with aldehydes containing other functional groups (e.g., hydroxyl, nitro), researchers can create sophisticated chemosensors. These sensors can detect the presence of specific anions or cations through a measurable response, such as a change in color (colorimetric sensor) or fluorescence. The specific electronic properties conferred by the bromo- and chloro-substituents on the aniline ring can fine-tune the selectivity and sensitivity of the sensor for a particular ion.

Environmental Fate, Degradation Pathways, and Bioremediation Research

Environmental Occurrence and Distribution Studies for Halogenated Anilines

Halogenated anilines are introduced into the environment through various anthropogenic activities. ekb.eg They are used in the manufacturing of dyes, pharmaceuticals, cosmetics, polymers, and pesticides. mdpi.comekb.eg Chloroanilines, a subset of halogenated anilines, can be transported over long distances in the atmosphere and deposited into land and water systems through precipitation or dry deposition. mdpi.com This long-range transport can lead to the contamination of remote aquatic environments. mdpi.com

Studies have detected chloroaniline derivatives like 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) in the influents of drinking water and wastewater treatment plants, as well as in river water and groundwater. mdpi.comnih.gov The persistence of these compounds in the environment is a significant concern. For instance, 3,4-dichloroaniline is relatively stable, can adsorb to particles in water, and has the potential to leach into groundwater. mdpi.com The half-life of 3,4-dichloroaniline in surface water is estimated to be 18 days due to photolysis, while in groundwater sediments, its degradation is much slower, with a half-life of up to 1000 days. nih.gov

The presence of halogen atoms on the aniline (B41778) ring generally increases the compound's resistance to biodegradation. ekb.eg The number and position of these halogen atoms play a crucial role in determining the persistence and toxicity of the molecule. ekb.eg

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds. For halogenated anilines, key abiotic degradation mechanisms include photolysis and hydrolysis.

Photolysis, the breakdown of compounds by light, is a significant degradation pathway for halogenated anilines in sunlit surface waters. rsc.org The rate of photolysis can be influenced by factors such as the number of halogen substituents and the pH of the water. rsc.org Generally, the rate of photolysis increases with an increasing number of halogen atoms on the estrogen molecule. rsc.org

Hydrolysis, the reaction with water, can also contribute to the degradation of halogenated aromatic compounds. google.com This process can replace halogen atoms with hydroxyl groups, leading to the formation of corresponding hydroxy compounds. google.com The rate of hydrolysis can be influenced by temperature, pressure, and the presence of catalysts. google.com For instance, the hydrolysis of halogenated aromatic compounds can be catalyzed by copper oxide at elevated temperatures and pressures. google.com

While hydrolysis is a potential degradation pathway, its significance for specific compounds like 3-Bromo-2,5-dichloroaniline under typical environmental conditions requires further investigation.

Biotic Degradation Pathways and Microbial Metabolism

The biodegradation of halogenated anilines is a key area of research for environmental remediation. ekb.eg Microorganisms have evolved diverse metabolic pathways to break down these persistent compounds. nih.gov

Numerous microbial strains capable of degrading halogenated anilines have been isolated and identified. ekb.eg These microorganisms often utilize these compounds as a source of carbon and energy. ekb.eg

Several bacterial genera have been shown to degrade various chloroanilines, including:

Acinetobacter : Acinetobacter baylyi GFJ2 can degrade a wide range of chloroanilines, including 3,4-dichloroaniline. mdpi.comresearchgate.net

Alcaligenes : Alcaligenes denitrificans has been shown to mineralize para-chloroaniline. ekb.eg

Bacillus : Bacillus megaterium IMT21 is capable of mineralizing several dichloroaniline isomers, including 2,5-dichloroaniline (B50420). nih.gov

Delftia : Delftia tsuruhatensis H1 can degrade 2-chloroaniline, 3-chloroaniline (B41212), and 4-chloroaniline, as well as other substituted anilines like 3,4-dichloroaniline. nih.gov

Pseudomonas : A Pseudomonas sp. has been shown to degrade 3,4-dichloroaniline. researchgate.net Another strain, Pseudomonas hibiscicola BT9, has demonstrated the ability to utilize 3,4-dichloroaniline as a carbon and energy source. ekb.eg

Rhodococcus : A Rhodococcus sp. has been identified that can degrade 3,4-dihaloanilines under nitrate-reducing conditions. oup.comnih.gov

Dehalobacter : Dehalobacter species have been implicated in the dechlorination of dichloroanilines. acs.org

Fungi, such as Fusarium oxysporum, have also been shown to degrade aniline-based pesticides and their chloroaniline metabolites. scispace.com

The following table provides a summary of some microbial strains and the halogenated anilines they can degrade:

Interactive Data Table: Microbial Degradation of Halogenated Anilines
Microbial Strain Halogenated Aniline(s) Degraded Reference(s)
Acinetobacter baylyi GFJ2 4-chloroaniline, 3,4-dichloroaniline, other mono- and dichloroanilines mdpi.comresearchgate.net
Alcaligenes denitrificans para-chloroaniline ekb.eg
Bacillus megaterium IMT21 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dichloroaniline (B42879) nih.gov
Delftia tsuruhatensis H1 2-chloroaniline, 3-chloroaniline, 4-chloroaniline, 3,4-dichloroaniline nih.gov
Pseudomonas sp. 3,4-dichloroaniline researchgate.net
Pseudomonas hibiscicola BT9 3,4-dichloroaniline ekb.eg
Rhodococcus sp. strain 2 3,4-dihaloanilines oup.comnih.gov
Dehalobacter sp. Dichloroanilines acs.org

Elucidation of Biodegradation Metabolites and Intermediate Compounds

The microbial degradation of halogenated anilines proceeds through various metabolic pathways, often involving the formation of intermediate compounds.

Under aerobic conditions, the degradation of chloroanilines often begins with the action of dioxygenase enzymes, which incorporate hydroxyl groups into the aromatic ring to form (chloro)catechols. nih.gov These catechols are then subject to ring cleavage, leading to further breakdown. nih.gov For example, the degradation of 3,4-dichloroaniline by Acinetobacter baylyi GFJ2 is thought to proceed through dechlorination to form 4-chloroaniline, which is then further metabolized. mdpi.com Another proposed pathway for some dichloroaniline isomers involves the formation of dichloroaminophenols or dichloroacetanilides. nih.gov

Under anaerobic conditions, a key initial step can be reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. epa.gov A novel anaerobic degradation pathway for 3,4-dihaloanilines has been identified in a Rhodococcus species, which involves reductive deamination to form dihalobenzenes as intermediates. oup.comnih.gov For instance, 3,4-dichloroaniline is converted to 1,2-dichlorobenzene. nih.gov

The following table summarizes some of the identified metabolites and intermediate compounds in the biodegradation of halogenated anilines:

Interactive Data Table: Biodegradation Metabolites of Halogenated Anilines
Parent Compound Microbial Strain/Condition Intermediate/Metabolite Reference(s)
3,4-Dichloroaniline Acinetobacter baylyi GFJ2 4-Chloroaniline mdpi.com
3,4-Dihaloanilines Rhodococcus sp. strain 2 (anaerobic) Dihalobenzenes oup.comnih.gov
3,4-Dichloroaniline Rhodococcus sp. strain 2 (anaerobic) 1,2-Dichlorobenzene nih.gov
2,3-, 2,4-, and 2,5-Dichloroaniline Bacillus megaterium IMT21 Dichloroaminophenols nih.gov
3,4- and 3,5-Dichloroaniline Bacillus megaterium IMT21 Dichloroacetanilide nih.gov

Genetic and Enzymatic Basis of Microbial Degradation Processes

The microbial breakdown of halogenated anilines is an enzymatically complex process, typically initiated by the oxidation of the aromatic ring. This crucial first step is generally catalyzed by multicomponent oxygenase enzyme systems, which are encoded by specific gene clusters often located on plasmids or the bacterial chromosome. nih.govfrontiersin.org

For many aniline derivatives, the degradation pathway commences with an aniline dioxygenase, which converts the aniline into a corresponding catechol. frontiersin.orgplos.org For instance, in the degradation of aniline by Acinetobacter sp. YAA and other bacteria, gene clusters such as atd and tdn encode the necessary enzymes for this transformation. nih.govfrontiersin.orgmdpi.com The AtdA1 protein, for example, first catalyzes the formation of γ-glutamylanilide from aniline, which is then converted to catechol by other enzymes in the atd cluster. mdpi.comnih.gov

In the case of chlorinated anilines, similar mechanisms are observed. The degradation of 3,5-dichloroaniline (3,5-DCA) by Pseudomonas sp. DCA-1 involves two distinct gene clusters, ddoA1A2A3A4 and ddoBCDE. nih.gov The ddoA cluster codes for a dioxygenase that converts 3,5-DCA into 3,5-dichlorocatechol. nih.gov Subsequently, the ddoB gene cluster is responsible for the mineralization of this intermediate. nih.gov Likewise, the degradation of 3,4-dichloroaniline (34DCA) in Acinetobacter soli GFJ2 is initiated by a multicomponent dioxygenase encoded by the dcdA and dcdB genes, which hydroxylate the ring to form 4,5-dichlorocatechol. mdpi.com

Based on these established pathways, it is highly probable that the microbial degradation of this compound would proceed via an analogous initial step: the conversion to a bromodichlorocatechol intermediate through the action of a multicomponent aniline or chloroaniline dioxygenase. The subsequent steps would involve ring cleavage, also catalyzed by specific dioxygenases, followed by further enzymatic reactions to channel the breakdown products into central metabolic cycles. frontiersin.orgresearchgate.net

Table 1: Genes and Enzymes in the Degradation of Halogenated Anilines

Gene/Gene ClusterEnzyme/Enzyme SystemSubstrate(s)FunctionBacterial Strain Example(s)
atd / tdnAniline DioxygenaseAniline, o-toluidineConverts aniline to catechol via a γ-glutamylanilide intermediate. nih.govfrontiersin.orgnih.govAcinetobacter sp. YAA, Pseudomonas putida UCC22 nih.govfrontiersin.org
dcaA1A2A3Chloroaniline Dioxygenase3-ChloroanilineA multicomponent enzyme that hydroxylates the aromatic ring. frontiersin.orgComamonas testosteroni WDL7 frontiersin.org
ddoA1A2A3A4Dioxygenase3,5-DichloroanilineConverts 3,5-DCA to 3,5-dichlorocatechol. nih.govPseudomonas sp. DCA-1 nih.gov
ddoBCDEDioxygenase3,5-DichlorocatecholMineralizes the catechol intermediate produced from 3,5-DCA degradation. nih.govPseudomonas sp. DCA-1 nih.gov
dcdA, dcdBAromatic Hydroxylating Dioxygenase3,4-DichloroanilineOxygenase and reductase components that convert 34DCA to 4,5-dichlorocatechol. mdpi.comAcinetobacter soli GFJ2 mdpi.com
tfdB2,4-Dichlorophenol 6-monooxygenase2,4-DichlorophenolA monooxygenase potentially involved in the initial steps of chloroaniline degradation. biorxiv.orgActivated Sludge Metagenome biorxiv.org

Bioremediation Strategies for Halogenated Aniline Contaminants

The persistence and toxicity of halogenated anilines in the environment necessitate effective remediation strategies. ekb.eg Bioremediation, which harnesses microbial catabolic activity, offers a promising and environmentally sustainable approach to detoxify contaminated sites.

Activated Sludge Acclimation and Microbial Community Manipulation

Activated sludge, a complex microbial consortium used in wastewater treatment, can be adapted to degrade recalcitrant compounds like halogenated anilines. This process, known as acclimation, involves gradually exposing the sludge to the target contaminant, which promotes the growth of microorganisms capable of its degradation and induces the expression of the required catabolic genes. atlantis-press.comresearchgate.net

Studies have demonstrated successful acclimation of activated sludge for the degradation of 3-chloroaniline (3-CA) and 3,5-dichloroaniline. nih.govnih.gov In one experiment, bioreactors fed with 3-CA showed adaptation within three weeks, leading to the biological degradation of the compound. nih.gov This adaptation is characterized by shifts in the microbial community structure, enriching for specific genera that are key degraders. Genera such as Pseudomonas, Diaphorobacter, Gemmatimonas, Acinetobacter, and Dehalobacter have been identified as significant contributors to the degradation of various chloroanilines in such systems. nih.govnih.govresearchgate.net

Manipulation of the microbial community can be further refined to enhance performance. For example, operating bioreactors under alternating anaerobic and anoxic conditions successfully enriched a consortium capable of degrading 3,5-DCA. nih.gov This strategy allowed for the synergistic action of different bacteria, where Dehalobacter sp. converted 3,5-DCA to 3-chloroaniline anaerobically, which was then degraded by Pseudomonas sp. aerobically. nih.gov Artificial selection of microbial communities, where consortia with the highest degradation efficacy are repeatedly selected and propagated, represents another powerful, albeit sometimes challenging, approach to improve the bioremediation of specific contaminants. frontiersin.org

Development of Genetically Engineered Microorganisms for Enhanced Degradation

While natural microbial consortia can be effective, genetic engineering offers a targeted approach to create microorganisms with superior degradation capabilities. iipseries.orgresearchgate.net This strategy involves identifying, cloning, and expressing the genes that encode key metabolic enzymes for the degradation of pollutants. researchgate.net

The development of genetically engineered microorganisms (GEMs) for bioremediation can overcome limitations of natural systems, such as slow degradation rates or narrow substrate specificity. By understanding the genetic basis of degradation, researchers can construct synthetic operons or gene cassettes containing a suite of catabolic genes and transfer them into robust host organisms that can thrive in contaminated environments. researchgate.net

A notable example is the engineering of Pseudomonas sp. DCA-1 for the complete degradation of the fungicide iprodione (B1672158). nih.gov Iprodione degrades in the environment to the persistent metabolite 3,5-DCA. Researchers introduced a gene cluster responsible for hydrolyzing iprodione into strain DCA-1, which already possessed the native ability to mineralize 3,5-DCA. The resulting GEM, named IHC-DCA-1, was able to use the parent fungicide as its sole source of carbon and energy, demonstrating a complete and engineered degradation pathway. nih.gov Similarly, the introduction of the tod operon, which encodes a toluene (B28343) dioxygenase complex, into Pseudomonas putida was shown to enhance the degradation of 4-chloroaniline. mdpi.com These examples highlight the potential of using genetic engineering to design highly efficient microbial catalysts for the remediation of environments contaminated with halogenated anilines and their parent compounds.

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Research Progress

Academic research has significantly advanced the understanding and application of 3-Bromo-2,5-dichloroaniline. A primary focus has been on its synthesis, with studies exploring various methods to produce this compound. One common approach involves the electrophilic bromination of 2,5-dichloroaniline (B50420). The amino group in the starting material activates the aromatic ring, directing the incoming bromine to the desired position.

Key contributions in the field have not only refined the synthesis but also thoroughly investigated the compound's reactivity. The presence of multiple halogen substituents, along with the amino group, allows for a range of chemical transformations. For instance, the amino group can be diazotized, a process that converts it into a diazonium salt. This intermediate is highly versatile and can be replaced by a wide variety of other functional groups, opening up numerous synthetic pathways. google.com

Furthermore, the bromine and chlorine atoms can undergo substitution reactions, although their reactivity differs, allowing for selective functionalization. This differential reactivity is a key aspect that researchers have exploited in multi-step syntheses.

Identification of Emerging Research Areas and Unexplored Aspects

Despite the progress made, several areas concerning this compound remain ripe for exploration. One emerging area is the development of more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. For example, research into solvent-free reaction conditions is a promising avenue. asianpubs.org

The potential biological activities of this compound and its derivatives are another area that warrants further investigation. While it is used as an intermediate in the synthesis of potentially bioactive molecules, a systematic exploration of its own biological profile is not extensively documented. smolecule.com Its unique substitution pattern could lead to interactions with biological targets, making it a candidate for further study in medicinal chemistry. smolecule.com

Moreover, the application of this compound in materials science is an underexplored field. The introduction of bromine and chlorine atoms onto the aniline (B41778) ring can influence the electronic and photophysical properties of materials, suggesting potential applications in areas like organic electronics.

Outlook for Sustainable Chemical Processes and Advanced Materials Development

The future of research on this compound is likely to be shaped by the growing emphasis on sustainable chemistry and the continuous search for novel materials with advanced functionalities. The development of catalytic systems that are more efficient and can operate under milder conditions will be a key focus for its synthesis and subsequent transformations.

In the realm of advanced materials, this compound could serve as a crucial building block for creating complex organic molecules with tailored properties. Its incorporation into polymers or other functional materials could lead to the development of new technologies. For instance, its use in the synthesis of organic light-emitting diodes (OLEDs) or as a component in molecular sensors are potential areas of future application. bldpharm.com

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-Bromo-2,5-dichloroaniline, and how can purity be optimized?

  • Methodological Answer : A common approach involves halogenation of 2,5-dichloroaniline using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Purification typically employs column chromatography with solvents such as ethyl ether and petroleum ether (1:9 v/v), achieving yields >80% . For purity validation, 1^1H NMR (300 MHz) in CDCl3_3 should resolve aromatic protons (δ = 6.5–7.4 ppm) and confirm substitution patterns. Ensure anhydrous conditions to avoid side reactions.

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodological Answer : Combine 1^1H NMR, 13^{13}C NMR, and FT-IR spectroscopy. 1^1H NMR should show distinct peaks for NH2_2 (δ ≈ 4.7 ppm, broad singlet) and aromatic protons (integration ratio reflecting bromine/chlorine substitution). IR spectroscopy confirms NH2_2 stretches (~3400 cm1^{-1}) and C-Br/C-Cl bonds (500–800 cm1^{-1}). Cross-reference with literature spectra to validate structural assignments .

Advanced Research Questions

Q. What catalytic strategies enable regioselective functionalization of this compound in cross-coupling reactions?

  • Methodological Answer : Palladium catalysts with S,O-ligands enhance para-selective C–H activation. For example, Pd(OAc)2_2 with S,O-ligands in toluene at 80°C facilitates olefination at the para position relative to the NH2_2 group. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) and optimize ligand-to-metal ratios to suppress competing ortho/meta pathways .

Q. How do intramolecular interactions influence the crystallographic properties of this compound derivatives?

  • Methodological Answer : X-ray diffraction studies of Schiff base derivatives (e.g., N-[2-hydroxy-1-naphthylidene] analogs) reveal planar geometries stabilized by intramolecular N–H···O hydrogen bonds (bond length ≈ 2.54 Å). Use orthorhombic crystal systems (space group P21_121_121_1) for structural refinement. Compare packing motifs with Cambridge Structural Database entries to identify halogen-bonding trends .

Q. What contradictions exist in reported physicochemical data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in melting points (e.g., 78–80°C vs. 65–67°C) may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions and recrystallize using gradient cooling in ethanol. Validate purity via HPLC (C18 column, acetonitrile:H2_2O 70:30, UV detection at 254 nm) .

Q. How does this compound behave in environmental matrices, and what degradation pathways are feasible?

  • Methodological Answer : As a halogenated aniline, it may resist biodegradation. Pilot studies using MnO2_2 catalysts or immobilized laccase-mediator systems (e.g., TEMPO) show promise in oxidizing analogous 3,5-dichloroaniline derivatives. Monitor degradation via LC-MS (negative ion mode) to detect intermediates like quinones or dehalogenated products .

Methodological Design & Validation

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via UPLC-QTOF-MS. Track decomposition products (e.g., dehalogenated anilines) using extracted ion chromatograms (m/z 240–245). Use Arrhenius plots to model degradation kinetics .

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

  • Methodological Answer : Employ GC-MS with a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV). Identify halogenated byproducts (e.g., di-brominated analogs) via retention indices and NIST library matching. Quantify impurities <0.1% using internal standards (e.g., 4-bromo-2-fluoroaniline) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.